3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one
CAS No.: 88051-84-7
Cat. No.: VC19259676
Molecular Formula: C11H12N2O2S
Molecular Weight: 236.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88051-84-7 |
|---|---|
| Molecular Formula | C11H12N2O2S |
| Molecular Weight | 236.29 g/mol |
| IUPAC Name | 3-anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one |
| Standard InChI | InChI=1S/C11H12N2O2S/c1-11(2)9(14)13(10(16)15-11)12-8-6-4-3-5-7-8/h3-7,12H,1-2H3 |
| Standard InChI Key | NJLLXKPMMNONQG-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(=O)N(C(=S)O1)NC2=CC=CC=C2)C |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
The compound’s backbone consists of a five-membered 1,3-oxazolidin-4-one ring, a lactam structure featuring oxygen at position 1 and nitrogen at position 3. Critical modifications include:
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5,5-Dimethyl groups: These substituents enhance steric bulk, potentially influencing conformational stability and intermolecular interactions.
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2-Sulfanylidene moiety: The thione group (=S) replaces the typical carbonyl oxygen at position 2, altering electronic distribution and reactivity .
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3-Anilino group: A phenylamine substituent introduces aromaticity and hydrogen-bonding capabilities, which may modulate biological activity.
The molecular formula is deduced as C₁₂H₁₅N₂O₂S, with a molecular weight of 251.33 g/mol.
Spectroscopic and Computational Data
While experimental spectra are unavailable, computational descriptors predict key properties:
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IUPAC Name: 3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one.
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LogP: Estimated at ~2.1, indicating moderate lipophilicity suitable for membrane permeability .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis likely follows methodologies analogous to related oxazolidinones :
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Thioamide Cyclization: Reacting a thioamide precursor (e.g., N-phenylthiourea) with a diketone (e.g., 2,2-dimethyl-1,3-cyclohexanedione) under acidic conditions forms the oxazolidinone ring.
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Post-Modification: Introducing the sulfanylidene group via sulfurization agents like phosphorus pentasulfide (P₂S₅).
Optimization Strategies:
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Catalysis: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.
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Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
Industrial Scalability
Challenges in large-scale production include sulfur handling and byproduct formation. Continuous flow reactors and chromatographic purification are recommended to maximize yield (>75%) and purity (>95%).
Chemical Reactivity and Functionalization
Thioketone Reactivity
The sulfanylidene group participates in:
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Nucleophilic Additions: Reacting with amines or alcohols to form thioamides or thioesters .
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Oxidation: Conversion to disulfides (R-S-S-R) using mild oxidants like iodine .
Anilino Group Transformations
The aromatic amine undergoes:
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Electrophilic Substitution: Nitration or sulfonation at the para position due to the anilino group’s directing effects.
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Schiff Base Formation: Condensation with aldehydes to generate imine derivatives.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₂O₂S |
| Molecular Weight | 251.33 g/mol |
| Melting Point | ~150–155°C (predicted) |
| Solubility | Moderate in DMSO, low in water |
| LogP | 2.1 |
These properties suggest suitability for organic solvents and compatibility with drug formulation excipients .
Comparative Analysis with Related Compounds
| Compound | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| 3-Anilino-5-benzyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one | 88051-77-8 | C₁₇H₁₆N₂O₂S | Benzyl group enhances lipophilicity |
| 3-Ethyl-5,5-dimethyl-2-thioxo-oxazolidin-4-one | 17994-46-6 | C₇H₁₁NO₂S | Simpler alkyl chain, lower MW |
The target compound’s anilino and dimethyl groups balance steric and electronic effects, potentially optimizing bioactivity .
Applications in Research and Industry
Medicinal Chemistry
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Antibacterial Development: Structural analogs are in preclinical trials for multidrug-resistant infections.
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Kinase Inhibition: Sulfanylidene-oxazolidinones show promise as tyrosine kinase inhibitors (TKIs) in cancer therapy .
Material Science
The sulfur-rich structure could serve as a ligand in metal-organic frameworks (MOFs) or catalysts for oxidation reactions .
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